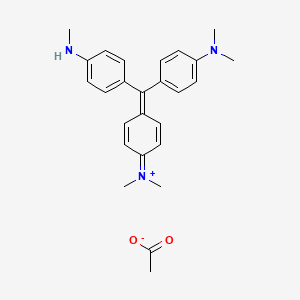
ddCTP (trilithium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Dideoxycytidine 5’-triphosphate (trilithium) is a nucleoside analog that is commonly used in scientific research. It is a derivative of cytidine, where the 2’ and 3’ hydroxyl groups on the ribose sugar are replaced with hydrogen atoms, preventing the formation of phosphodiester bonds necessary for DNA chain elongation. This compound is particularly significant in the field of molecular biology and virology due to its role as a chain-terminating inhibitor of DNA polymerase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-dideoxycytidine 5’-triphosphate (trilithium) typically involves the phosphorylation of 2’,3’-dideoxycytidine. The process begins with the protection of the hydroxyl groups, followed by selective deprotection and phosphorylation.
Industrial Production Methods
Industrial production of 2’,3’-dideoxycytidine 5’-triphosphate (trilithium) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The compound is typically stored at -20°C to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions
2’,3’-Dideoxycytidine 5’-triphosphate (trilithium) primarily undergoes substitution reactions due to the absence of hydroxyl groups at the 2’ and 3’ positions. It acts as a substrate analog for DNA polymerase, leading to chain termination during DNA synthesis .
Common Reagents and Conditions
Common reagents used in reactions involving 2’,3’-dideoxycytidine 5’-triphosphate (trilithium) include DNA polymerase, reverse transcriptase, and various buffer solutions. The reactions are typically carried out under physiological conditions (pH 7.5) and at temperatures conducive to enzyme activity .
Major Products Formed
The major product formed from reactions involving 2’,3’-dideoxycytidine 5’-triphosphate (trilithium) is terminated DNA strands. This termination is due to the inability of the modified nucleotide to form the necessary phosphodiester bonds for chain elongation .
Aplicaciones Científicas De Investigación
2’,3’-Dideoxycytidine 5’-triphosphate (trilithium) has a wide range of applications in scientific research:
Molecular Biology: Used in DNA sequencing techniques, particularly Sanger sequencing, as a chain-terminating nucleotide
Virology: Acts as an inhibitor of reverse transcriptase in human immunodeficiency virus (HIV) research, making it valuable in the study of viral replication and antiviral drug development
Biochemistry: Employed in studies of DNA polymerase activity and the mechanisms of DNA synthesis
Pharmacology: Investigated for its potential use in antiviral therapies, particularly for HIV
Mecanismo De Acción
2’,3’-Dideoxycytidine 5’-triphosphate (trilithium) exerts its effects by acting as a chain-terminating inhibitor of DNA polymerase. It competes with natural nucleotides for incorporation into the growing DNA strand. Once incorporated, it prevents the addition of further nucleotides, effectively terminating DNA synthesis. This mechanism is particularly effective against viral reverse transcriptase, making it a potent inhibitor of HIV replication .
Comparación Con Compuestos Similares
2’,3’-Dideoxycytidine 5’-triphosphate (trilithium) is part of a class of compounds known as dideoxynucleoside triphosphates (ddNTPs). Similar compounds include:
2’,3’-Dideoxyadenosine 5’-triphosphate (ddATP): Another chain-terminating nucleotide used in DNA sequencing.
2’,3’-Dideoxyguanosine 5’-triphosphate (ddGTP): Used in similar applications as ddCTP, particularly in sequencing and antiviral research.
2’,3’-Dideoxythymidine 5’-triphosphate (ddTTP): Also used in DNA sequencing and as an antiviral agent.
What sets 2’,3’-dideoxycytidine 5’-triphosphate (trilithium) apart is its specific incorporation into DNA strands and its effectiveness in terminating DNA synthesis, making it a valuable tool in both research and therapeutic contexts .
Propiedades
Fórmula molecular |
C9H13Li3N3O12P3 |
|---|---|
Peso molecular |
469.0 g/mol |
Nombre IUPAC |
trilithium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O12P3.3Li/c10-7-3-4-12(9(13)11-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16;;;/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);;;/q;3*+1/p-3/t6-,8+;;;/m0.../s1 |
Clave InChI |
RJTMIBUIHJOWRZ-WQPQHRBMSA-K |
SMILES isomérico |
[Li+].[Li+].[Li+].C1C[C@@H](O[C@@H]1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N |
SMILES canónico |
[Li+].[Li+].[Li+].C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3S,5R,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12376643.png)

![(1R,4Z,9S)-8-(dideuterio(113C)methylidene)-4,11,11-trimethylbicyclo[7.2.0]undec-4-ene](/img/structure/B12376657.png)





![5-[(Diethylamino)methyl]-N-hydroxy-2-[[(4-methoxyphenoxy)sulfinyl](phenylmethyl)amino]-3-methylbenzamide](/img/structure/B12376691.png)

![(1R,5S)-N-[(7S,13S)-20-[5-(4-cyclopropylpiperazin-1-yl)-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B12376704.png)



